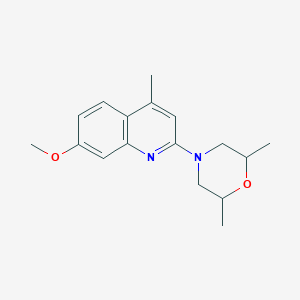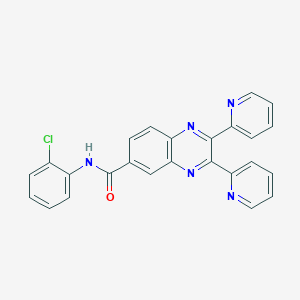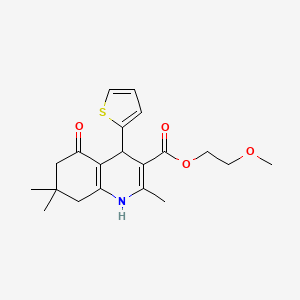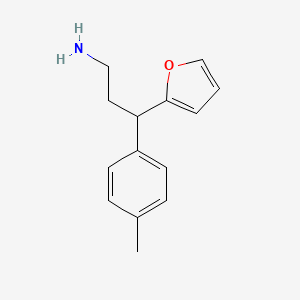
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, activation of caspases, and modulation of neurotransmitter levels. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also activates caspases, which play a key role in apoptosis. In addition, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to modulate neurotransmitter levels, including dopamine and acetylcholine, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce oxidative stress and inflammation, which are involved in various diseases, including cancer and neurodegenerative disorders. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various biological processes. However, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline research, including the development of new analogs with improved pharmacological properties, the investigation of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in combination with other drugs for synergistic effects, and the exploration of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in other diseases, including autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline action and to optimize its therapeutic potential.
合成方法
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-morpholinecarboxaldehyde with 4-methoxy-2-methylbenzoyl chloride. This reaction results in the formation of 2-(2,6-dimethyl-4-morpholinyl)-4-methoxy-2-methylbenzoyl chloride, which is then reacted with 2-amino-4-methylquinoline to produce 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline.
科学研究应用
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
4-(7-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-8-14(20-4)5-6-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUVSDKKNPBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-7-methoxy-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)

![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)

![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)

![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)
